molecular formula C15H8Cl2O2 B008891 6,8-Dichloroflavone CAS No. 100914-20-3

6,8-Dichloroflavone

Cat. No. B008891
M. Wt: 291.1 g/mol
InChI Key: GDMGCDYCMWRPOZ-UHFFFAOYSA-N
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Description

6,8-Dichloroflavone is a chemical compound with the molecular formula C15H8Cl2O2 . It has an average mass of 291.129 Da and a monoisotopic mass of 289.990143 Da .


Synthesis Analysis

The synthesis of 6,8-Dichloroflavone involves several steps. A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones . Another synthesis method involves the reaction conditions of sodium hydrogen sulfate and silica gel in toluene for 3 hours under heating .


Molecular Structure Analysis

The molecular structure of 6,8-Dichloroflavone has been studied using experimental and theoretical vibrational spectral results . The FT-IR and FT-Raman spectra of the compounds have been recorded .


Chemical Reactions Analysis

The chemical reactions involving 6,8-Dichloroflavone include its synthesis, which involves sodium hydrogen sulfate and silica gel in toluene .


Physical And Chemical Properties Analysis

6,8-Dichloroflavone has a molecular formula of C15H8Cl2O2 and a molecular weight of 291.13 .

Scientific Research Applications

  • Molecular Structure Studies : It is utilized for studying molecular structures and their vibrational spectral results (Erdoğdu, Unsalan, & Güllüoǧlu, 2010).

  • Cancer Research : The compound inhibits skin tumor initiation by polycyclic hydrocarbons like 3-methylcholanthrene and 7,12-dimethylbenz(a)anthracene (Slaga et al., 1977).

  • Enzyme Activity Studies : It significantly increases the content of total cytochrome P-450 in microsomes, potentially affecting liver enzymes (Yamamoto & Kato, 1992).

  • Viral Research : 6,4'-dichloroflavan and its derivatives inhibit viral antigen synthesis during hepatitis A virus multiplication in Frp/3 cells (Superti et al., 1989).

  • Oxidase Inhibition : 6,8-benzoflavone has potential as a mixed-function oxidase inhibitor in hepatic microsomes from ethanol- and phenobarbital-induced rats (Nesnow, 1979).

  • Anti-HIV Activity : Optimizing the anti-HIV activity of 6,8-diprenylaromadendrin (6,8-DAD) may offer an innovative means for controlling viral replication of HIV (Ifail, 1942).

  • Cancer Prevention : Topical application of 7,8-benzoflavone drastically decreases tumor initiation in mouse skin by DMBA, suggesting a potential role in cancer prevention (Pyerin & Hecker, 1980).

  • Breast Cancer Research : Alpha-naphthoflavone inhibits TCDD-induced CYP1A1 gene expression and acts as an anti-antiestrogen in MCF-7 human breast cancer cells (Merchant, Krishnan, & Safe, 1993).

  • Enzyme Inhibition : 7,8-benzoflavone inhibits aryl hydrocarbon (benzo(a)pyrene) hydroxylase 2 in hepatic microsomes from methylcholanthrene-treated male rats, but not in hepatic microsomes from control or phenobarbital-treated (Wiebel et al., 1971).

Safety And Hazards

The safety data sheet for 6,8-Dichloroflavone can be viewed and downloaded for free at Echemi.com . It provides information on hazards identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

6,8-dichloro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGCDYCMWRPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350986
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloroflavone

CAS RN

100914-20-3
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
Y Erdogdu, O Unsalan… - Journal of Raman …, 2010 - Wiley Online Library
In this study, experimental and theoretical vibrational spectral results of the molecular structures of 6,8‐dichloroflavone (6,8‐dcf) and 6,8‐dibromoflavone (6,8‐dbf) are presented. The FT…
VJ HUSHARE, PR RAJPUT, MO MALPANI… - Nusantara …, 2012 - smujo.id
Abstract. Hushare VJ, Rajput PR, Malpani MO, Ghodile NG. 2012. Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience 4: 81-85. A …
Number of citations: 6 www.smujo.id
VJ HUSHARE, PR RAJPUT, MO MALPANI… - 2012 - Citeseer
Hushare VJ, Rajput PR, Malpani MO, Ghodile NG. 2012. Synthesis, characterization and physiological activity of some novel isoxazoles. Nusantara Bioscience 4: 81-85. A series of …
Number of citations: 2 citeseerx.ist.psu.edu
BC Jha, GC Amin - Tetrahedron, 1958 - Elsevier
The condensation of 3:5-dichloro-2hydroxy acetophenone with various aldehydes afforded chalcones, which were converted into the corresponding 6:8-dichloroflavanones by the …
Number of citations: 12 www.sciencedirect.com
VJ Hushare, PR Rajput - Rasayan J. Chem, 2012 - Citeseer
A series of chlorosubstituted 4-aroylisoxazoles have been synthesized by the interaction of chlorosubstituted-3-aroylflavones with hydroxylaminehydrochloride refluxing in ethanol …
Number of citations: 9 citeseerx.ist.psu.edu
RT Parihar, SP Rathod, PR Rajput - Rasāyan Journal of …, 2011 - rasayanjournal.co.in
The synthesis, spectral analysis and effect on some crop plants by some 4-Aroylisoxazoles with 3-aroylflavone on treatment with NH2OH. HCl. We got two series while carried out in …
Number of citations: 4 www.rasayanjournal.co.in
Y Erdogdu, O Unsalan, M Amalanathan… - Journal of Molecular …, 2010 - Elsevier
In this study, the experimental and theoretical study on the FT-infrared and FT-Raman spectra of 6-aminoflavone (6AF) are presented. The FT-IR (4000–400cm −1 ) and FT-Raman (…
Number of citations: 59 www.sciencedirect.com
NG Ghodile, PR Rajput - Int J Innov Res Sci Eng Technol, 2014 - Citeseer
Some new nitrogen, oxygen and sulfur containing heterocyclic systems such as pyrazoles, isoxazoles and 1, 3-thiazoles were synthesized via cyclization of 1-(2-hydroxy-3, 5-…
Number of citations: 1 citeseerx.ist.psu.edu
K YAMAMOTO, S KATO - Biological and Pharmaceutical Bulletin, 1994 - jstage.jst.go.jp
We previously classified chloroflavone congeners into 3-methylcholanthrene (MC)-type, phenobarbital (PB)-type and mixed (MC plus PB)-type inducers of hepatic microsomal …
Number of citations: 1 www.jstage.jst.go.jp
N Sundaraganesan, G Mariappan… - Spectrochimica Acta Part …, 2012 - Elsevier
In the present study, the molecular confirmation, vibrational and electronic transition analysis of 5,7-dihyroxyflavone (Chrysin) were investigated using experimental techniques (FT-IR, …
Number of citations: 46 www.sciencedirect.com

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